1,2,2-Trichloropentafluoropropane
Overview
Description
1,2,2-Trichloropentafluoropropane is a chlorofluorocarbon (CFC) with the molecular formula C3Cl3F5 . This compound is known for its high thermal stability and low volatility, making it useful in various industrial applications .
Preparation Methods
1,2,2-Trichloropentafluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,2-trichloro-3,3,3-trifluoropropene with hydrogen fluoride and chlorine in the presence of a copper-substituted α-chromium oxide catalyst. The reaction is carried out at elevated temperatures and under an inert atmosphere . Industrial production methods often involve continuous processes using specialized reactors and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1,2,2-Trichloropentafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine or fluorine atoms.
Reduction Reactions: The compound can be reduced using hydrogen in the presence of a catalyst, resulting in the formation of less chlorinated or fluorinated products.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form different products.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts such as copper-substituted α-chromium oxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,2-Trichloropentafluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in certain biochemical assays and experiments.
Industry: It is widely used in refrigeration due to its high thermal stability and low volatility.
Mechanism of Action
The mechanism by which 1,2,2-Trichloropentafluoropropane exerts its effects involves interactions with various molecular targets. Its high electronegativity and reactivity allow it to participate in substitution and reduction reactions, altering the chemical environment and leading to the formation of new products . The specific pathways involved depend on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
1,2,2-Trichloropentafluoropropane can be compared with other chlorofluorocarbons such as:
- 1,1,1,3,3-Pentafluoro-2,2,3-trichloropropane
- 1,1,1,2,2,4,4,5,5,5-Decafluoropentane
- 1,1,1,3,3-Pentafluoro-2,2,3-trichloropropane
These compounds share similar properties, such as high thermal stability and low volatility, but differ in their specific chemical structures and reactivity . The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,2,2-trichloro-1,1,3,3,3-pentafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F5/c4-1(5,2(6,7)8)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFZNZZFJRHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166766 | |
Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1599-41-3 | |
Record name | 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1599-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001599413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3,3-PENTAFLUORO-1,2,2-TRICHLOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3CD1M1OZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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